![molecular formula C15H19NO5S B14429062 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine CAS No. 83591-42-8](/img/structure/B14429062.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropanoyl moiety, which is further linked to the amino acid L-tyrosine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine typically involves multiple steps, starting with the preparation of the acetylsulfanyl intermediate. One common method involves the reaction of 3-mercapto-2-methylpropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)-2-methylpropanoic acid. This intermediate is then coupled with L-tyrosine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). Additionally, process optimization may involve the use of alternative coupling reagents and solvents to improve reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylsulfanyl group can be reduced to a thiol group using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); typically carried out in aqueous buffers at neutral or slightly basic pH.
Substitution: Amines, alcohols; typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-substituted derivatives
科学的研究の応用
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to the presence of the tyrosine moiety.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of bioactive peptides and as a potential drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
作用機序
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes. The tyrosine moiety can participate in phosphorylation and dephosphorylation reactions, modulating signal transduction pathways and cellular responses.
類似化合物との比較
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can be compared with other similar compounds, such as:
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine: Similar structure but with an additional methylsulfanyl group, which may impart different chemical and biological properties.
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid:
(2S)-3-acetylsulfanyl-2-methylpropanoic acid: Lacks the tyrosine moiety, making it a simpler molecule with different chemical behavior.
特性
CAS番号 |
83591-42-8 |
|---|---|
分子式 |
C15H19NO5S |
分子量 |
325.4 g/mol |
IUPAC名 |
(2S)-2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-9(8-22-10(2)17)14(19)16-13(15(20)21)7-11-3-5-12(18)6-4-11/h3-6,9,13,18H,7-8H2,1-2H3,(H,16,19)(H,20,21)/t9?,13-/m0/s1 |
InChIキー |
ZSDZCPMOBAOZJJ-NCWAPJAISA-N |
異性体SMILES |
CC(CSC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CC(CSC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
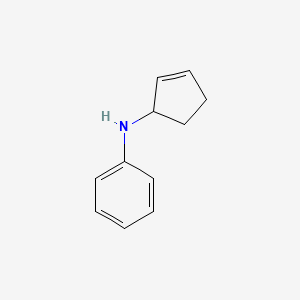

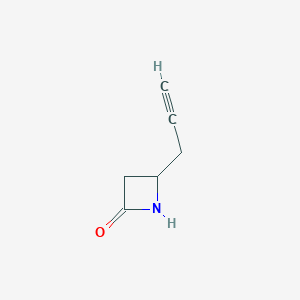
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
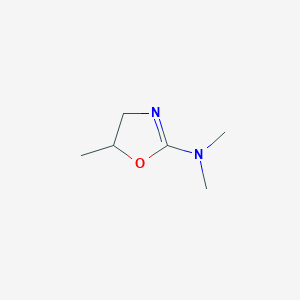
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
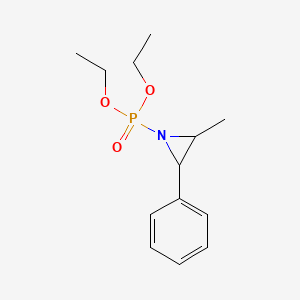
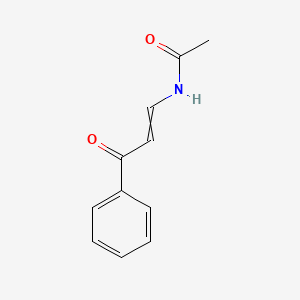


![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
